A Technical Guide to the Predicted Chemical Properties of 2-(5-Chloropentyl)thiophene: A Bifunctional Synthetic Building Block
A Technical Guide to the Predicted Chemical Properties of 2-(5-Chloropentyl)thiophene: A Bifunctional Synthetic Building Block
Abstract: This technical guide provides a comprehensive analysis of the predicted chemical properties, reactivity, and synthetic utility of 2-(5-Chloropentyl)thiophene. In the absence of extensive direct experimental data for this specific molecule, this document leverages fundamental chemical principles and data from structurally analogous compounds to offer a robust predictive framework. We will explore its anticipated spectroscopic signatures, delve into the distinct reactivity of the thiophene ring and the chloropentyl side chain, propose a viable synthetic pathway, and discuss its potential applications. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile bifunctional intermediate in their synthetic programs.
Introduction: The Strategic Value of a Bifunctional Thiophene
The thiophene nucleus is a cornerstone heterocyclic motif in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a bioisostere of the benzene ring. Thiophene derivatives are integral to a wide array of pharmaceuticals, including antiplatelet agents like Clopidogrel and antipsychotics.[1][2] Their utility stems from the ring's stability, predictable reactivity, and ability to engage in critical biological interactions.[2]
The molecule 2-(5-Chloropentyl)thiophene combines this privileged heterocyclic core with a flexible five-carbon aliphatic linker terminated by a reactive primary chloride. This bifunctional architecture presents a significant strategic advantage in synthesis:
-
The Thiophene Ring: Offers a site for aromatic substitution reactions, allowing for the introduction of additional functional groups or coupling to other aromatic systems.
-
The Chloropentyl Chain: Provides a reactive electrophilic center, ideal for nucleophilic substitution reactions to append a diverse range of chemical moieties.
This dual reactivity makes 2-(5-Chloropentyl)thiophene a highly valuable building block for constructing complex molecular architectures, such as molecular probes, polymer precursors, and novel drug candidates.
Predicted Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of 2-(5-Chloropentyl)thiophene can be reliably predicted by analyzing its constituent parts.
Physicochemical Properties
The following properties are calculated or estimated based on the molecular structure and data from similar compounds.
| Property | Predicted Value / Description | Rationale / Comparative Data |
| Molecular Formula | C₉H₁₃ClS | Calculated from structure. |
| Molecular Weight | 188.72 g/mol | Calculated from formula. |
| Appearance | Colorless to pale yellow liquid | Typical for many substituted thiophenes. |
| Boiling Point | Est. 110-120 °C at ~10 mmHg | Significantly higher than 2-chlorothiophene (130 °C at atm) due to the increased molecular weight of the pentyl chain.[3] Similar to 2-chloro-5-(chloromethyl)thiophene (83-85 °C at 8 mmHg).[4] |
| Density | Est. 1.05 - 1.15 g/mL at 25 °C | Expected to be slightly denser than water. For comparison, the density of 2-chloro-5-(chloromethyl)thiophene is 1.385 g/mL.[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Toluene). Insoluble in water. | Typical for non-polar organic molecules with a halogen. |
Predicted Spectroscopic Signatures
A rigorous structural confirmation relies on a combination of spectroscopic techniques.
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¹H NMR (in CDCl₃, predicted):
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δ ~7.1-7.2 ppm (dd, 1H): Thiophene H5 proton, doublet of doublets due to coupling with H4 and H3.
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δ ~6.9-7.0 ppm (dd, 1H): Thiophene H4 proton, doublet of doublets.
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δ ~6.8-6.9 ppm (dd, 1H): Thiophene H3 proton, doublet of doublets.
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δ 3.54 ppm (t, 2H): Methylene group adjacent to chlorine (-CH₂-Cl). Deshielded by the electronegative chlorine atom, appearing as a triplet.
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δ 2.85 ppm (t, 2H): Methylene group adjacent to the thiophene ring (Th-CH₂-). Appears as a triplet.
-
δ ~1.7-1.9 ppm (m, 4H): Two central methylene groups of the pentyl chain (-CH₂-CH₂-CH₂-). Complex multiplet.
-
-
¹³C NMR (in CDCl₃, predicted):
-
δ ~145 ppm: C2 of the thiophene ring (substituted).
-
δ ~128 ppm: C5 of the thiophene ring.
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δ ~125 ppm: C4 of the thiophene ring.
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δ ~123 ppm: C3 of the thiophene ring.
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δ ~45 ppm: Carbon bearing the chlorine (-CH₂-Cl).
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δ ~32 ppm: Carbon adjacent to the thiophene ring (Th-CH₂-).
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δ ~30-31 ppm: Remaining two methylene carbons in the pentyl chain.
-
-
Mass Spectrometry (EI):
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Molecular Ion (M⁺): A prominent peak at m/z 188, accompanied by an M+2 isotope peak at m/z 190 with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.
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Key Fragments: Fragmentation would likely involve the loss of a chlorine radical (m/z 153), cleavage of the pentyl chain leading to a thienylmethyl cation (m/z 97), and other fragments corresponding to the alkyl chain.
-
-
Infrared (IR) Spectroscopy:
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~3100-3000 cm⁻¹: Aromatic C-H stretching (thiophene ring).
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (pentyl chain).
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~1450 cm⁻¹: Aromatic C=C stretching.
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~850-700 cm⁻¹: C-S stretching.
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~750-650 cm⁻¹: C-Cl stretching.
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Chemical Reactivity and Synthetic Strategy
The synthetic utility of 2-(5-Chloropentyl)thiophene arises from the orthogonal reactivity of its two key functional domains.
Reactivity of the Thiophene Ring: Electrophilic Aromatic Substitution
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The existing C2-alkyl substituent is a weak activating group and an ortho-, para-director. In the context of a 5-membered ring, this directs incoming electrophiles predominantly to the C5 position.
Key transformations include:
-
Halogenation: Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would selectively install a halogen at the C5 position.
-
Acylation: Friedel-Crafts acylation using an acyl chloride and a mild Lewis acid catalyst (e.g., SnCl₄) would introduce a ketone at C5.[5] Stannic chloride is preferred over stronger catalysts like AlCl₃, which can induce polymerization of the thiophene ring.[5]
-
Metallation: Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures will result in deprotonation at the C5 position, generating a potent nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones).
Caption: Preferred site of electrophilic attack on the thiophene ring.
Reactivity of the Chloropentyl Chain: Nucleophilic Substitution
The terminal primary chloride is an excellent handle for nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of various functional groups and molecular scaffolds.
Causality of Experimental Choice: The Sₙ2 pathway is highly favored due to the unhindered nature of the primary carbon. Reactions are typically run in polar aprotic solvents like DMF or acetonitrile to maximize the nucleophilicity of the attacking species and to effectively solvate the counter-ion, thereby accelerating the reaction rate.
Common Nucleophilic Transformations:
-
Amination: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively.
-
Azide Formation: Reaction with sodium azide (NaN₃) to yield an alkyl azide, which can be subsequently reduced to a primary amine or used in "click" chemistry.
-
Ether Synthesis: Williamson ether synthesis with alkoxides or phenoxides.
-
Thioether Synthesis: Reaction with thiolates.
-
Cyanation: Introduction of a nitrile group using sodium or potassium cyanide, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Caption: Synthetic utility via Sₙ2 reactions on the chloropentyl chain.
Proposed Synthetic Pathway and Experimental Protocol
A robust and scalable synthesis can be envisioned via a two-step sequence involving Friedel-Crafts acylation followed by a carbonyl reduction.
Caption: Proposed two-step synthesis of 2-(5-Chloropentyl)thiophene.
Experimental Protocol: Synthesis of 2-(5-Chloropentyl)thiophene
Trustworthiness through Self-Validation: Each step includes a clear objective and purification strategy. The success of Step 1 is validated by the appearance of a ketone carbonyl in the IR spectrum (~1665 cm⁻¹) and the disappearance of the starting thiophene. The success of Step 2 is confirmed by the disappearance of the carbonyl peak and the appearance of the predicted NMR signals for the final product.
Step 1: Friedel-Crafts Acylation to yield 1-(Thiophen-2-yl)-5-chloropentan-1-one
-
Rationale: This step couples the thiophene ring with the five-carbon backbone. Dichloromethane (DCM) is an excellent solvent for this reaction. Tin(IV) chloride (SnCl₄) is chosen as the Lewis acid catalyst to minimize polymerization, a common side reaction with more reactive thiophenes.[5] The reaction is run at 0 °C to control the exothermic reaction and improve selectivity for the 2-position.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add thiophene (1.0 eq) and anhydrous dichloromethane (DCM, ~5 mL per mmol of thiophene).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add tin(IV) chloride (SnCl₄, 1.1 eq) dropwise via syringe. Stir for 15 minutes.
-
Add a solution of 5-chlorovaleroyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of ice-cold 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ketone intermediate.
-
Step 2: Wolff-Kishner Reduction to yield 2-(5-Chloropentyl)thiophene
-
Rationale: This step reduces the ketone to a methylene group without affecting the chloroalkane or the thiophene ring. The Wolff-Kishner reduction is ideal as it is performed under basic conditions, which are compatible with the acid-sensitive thiophene ring. Diethylene glycol (DEG) is used as a high-boiling solvent to achieve the necessary temperatures for the reaction.
-
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add the ketone intermediate from Step 1 (1.0 eq), diethylene glycol (~4 mL per mmol of ketone), and hydrazine hydrate (4.0 eq).
-
Heat the mixture to 120 °C for 2 hours.
-
Cool the mixture slightly, then add potassium hydroxide (KOH, 4.0 eq).
-
Slowly heat the reaction to ~200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the reaction at reflux (~190-200 °C) for 4-6 hours until gas evolution ceases.
-
Cool the reaction to room temperature and dilute with water.
-
Transfer to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with 1 M HCl, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with hexanes) to yield 2-(5-Chloropentyl)thiophene.
-
Potential Applications in Research and Development
The unique structure of 2-(5-Chloropentyl)thiophene makes it a valuable intermediate for several advanced applications:
-
Medicinal Chemistry: It can serve as a versatile linker for creating novel conjugates, such as Proteolysis Targeting Chimeras (PROTACs), where the thiophene end can be functionalized to bind a target protein and the alkyl chain can be used to attach an E3 ligase binding moiety. It is also a key starting material for analogues of anti-thrombotic agents.[6]
-
Materials Science: The terminal chloride allows for its use as a monomer in polymerization reactions or for grafting onto surfaces to modify their properties. The resulting thiophene-containing polymers are of interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
-
Agrochemicals: The thiophene scaffold is present in various pesticides and herbicides. This building block allows for the systematic exploration of new derivatives with potential agrochemical activity.[7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(5-Chloropentyl)thiophene is not available, its handling precautions can be inferred from related structures such as 2-chlorothiophene and other chlorinated organic compounds.[8][9]
-
General Handling: Use only in a well-ventilated chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Hazards: Expected to be harmful if swallowed, inhaled, or absorbed through the skin.[11][12] May cause skin and eye irritation.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.
Always consult a comprehensive risk assessment before handling this chemical.
Conclusion
2-(5-Chloropentyl)thiophene represents a potent and versatile synthetic intermediate. While direct experimental characterization is sparse, a thorough analysis of its structure allows for reliable prediction of its chemical and physical properties. Its key value lies in the orthogonal reactivity of the electron-rich thiophene ring and the electrophilic chloropentyl chain. This duality provides chemists with a flexible platform for synthesizing complex molecules, making it a valuable addition to the toolbox of professionals in drug discovery, materials science, and fine chemical synthesis.
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